molecular formula C15H20Cl2N2O3 B14588364 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine CAS No. 61339-78-4

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine

Cat. No.: B14588364
CAS No.: 61339-78-4
M. Wt: 347.2 g/mol
InChI Key: UICCUZSJRACPCF-NSHDSACASA-N
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Description

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and potential applications. This compound is known for its role as an alkylating agent, which allows it to interact with DNA and other biological molecules, making it a valuable tool in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine typically involves several key steps:

    Starting Material: The synthesis begins with 4-aminobenzoic acid, which is protected by methyl esterification.

    Addition of 2-Hydroxyethyl Groups: The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is derived by adding two 2-hydroxyethyl groups using ethylene oxide.

    Formation of the Target Molecule:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine involves its ability to alkylate DNA. This process occurs through the formation of covalent bonds between the nitrogen mustard group and the DNA bases, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a valuable tool in cancer therapy .

Properties

CAS No.

61339-78-4

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

IUPAC Name

(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]propanoic acid

InChI

InChI=1S/C15H20Cl2N2O3/c1-11(15(21)22)18-14(20)10-12-2-4-13(5-3-12)19(8-6-16)9-7-17/h2-5,11H,6-10H2,1H3,(H,18,20)(H,21,22)/t11-/m0/s1

InChI Key

UICCUZSJRACPCF-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

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